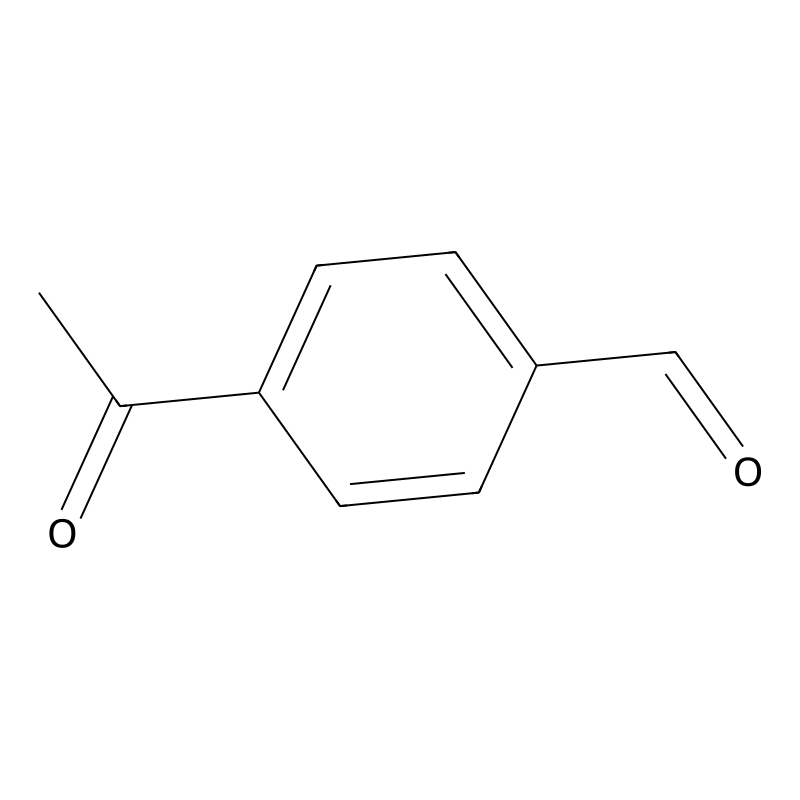4-Acetylbenzaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Reduction
The aldehyde group in 4-acetylbenzaldehyde can be selectively reduced to an alcohol using various reducing agents like sodium borohydride (NaBH4) or diborane (B2H6). This reaction allows the transformation of 4-acetylbenzaldehyde into 4-(hydroxymethyl)benzaldehyde. [, ]
Condensation reactions
The carbonyl groups in 4-acetylbenzaldehyde can participate in condensation reactions with various nucleophiles to form new carbon-carbon bonds. For example, reacting 4-acetylbenzaldehyde with primary amines leads to the formation of substituted imines, while condensation with phenols can yield chalcones.
Heterocyclic synthesis
-Acetylbenzaldehyde can be used as a building block in the synthesis of heterocyclic compounds, which are organic molecules containing atoms other than carbon and hydrogen in their rings. For instance, it can be used to synthesize quinolines, a class of nitrogen-containing heterocycles with diverse biological activities.
4-Acetylbenzaldehyde is an organic compound with the molecular formula C₉H₈O₂ and a CAS number of 3457-45-2. It is categorized as an acyl aldehyde, characterized by the presence of both an aldehyde group and a ketone group within its structure. The compound features a benzene ring substituted with an acetyl group (−COCH₃) and an aldehyde group (−CHO) at the para position, which distinguishes it from other similar compounds. Its structure can be represented as follows:
textO ||C6H4-CO-CH3 | H
4-Acetylbenzaldehyde is typically a colorless to pale yellow liquid with a sweet, aromatic odor. It is soluble in organic solvents such as ethanol and ether but has limited solubility in water. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and material science.
Currently, there is no significant research on the specific mechanism of action of 4-acetylbenzaldehyde in biological systems. Due to its limited natural occurrence, its biological role is not well understood.
4-acetylbenzaldehyde is likely to exhibit some of the following hazards:
- Mild irritant: The presence of the aldehyde group can irritate the eyes, skin, and respiratory system upon contact or inhalation.
- Combustible: The organic nature of the molecule suggests flammability. However, specific data on flash point or ignition temperature is not readily available.
- Condensation Reactions: It can undergo aldol condensation with other carbonyl compounds to form β-hydroxy ketones or α,β-unsaturated carbonyl compounds.
- Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Acetal Formation: 4-Acetylbenzaldehyde readily reacts with alcohols in the presence of acid catalysts to form acetals, which are useful intermediates in organic synthesis .
- Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Research indicates that 4-acetylbenzaldehyde exhibits various biological activities. It has been studied for its potential antimicrobial properties, showing effectiveness against certain bacterial strains. Additionally, the compound has demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy. Its ability to modulate biological pathways makes it a candidate for further pharmacological studies .
Several synthetic routes have been developed for producing 4-acetylbenzaldehyde:
- From Acetophenone: One common method involves the oxidation of acetophenone using oxidizing agents such as chromic acid or potassium permanganate.
- Carbon Monoxide Reaction: 4-Acetylbenzaldehyde can also be synthesized via the reaction of carbon monoxide with 4-bromoacetophenone in the presence of palladium catalysts .
- Direct Aldol Condensation: Another approach includes the aldol condensation of benzaldehyde with acetylacetone followed by dehydration.
These methods highlight the versatility in synthesizing this compound from readily available precursors.
4-Acetylbenzaldehyde finds applications across various domains:
- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
- Flavoring and Fragrance: Due to its pleasant aroma, it is utilized in the formulation of perfumes and flavoring agents.
- Material Science: The compound is explored for use in polymers and resins due to its reactive functional groups.
Studies on the interactions of 4-acetylbenzaldehyde with biological systems reveal significant insights into its reactivity and potential toxicity. For instance, its interaction with radical species indicates possible implications for atmospheric chemistry and environmental impact. Furthermore, research into its binding affinities with various biological targets aids in understanding its pharmacological profile .
Several compounds share structural similarities with 4-acetylbenzaldehyde. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure | Key Features |
|---|---|---|
| Acetophenone | C6H5COCH3 | Ketone without the aldehyde functionality |
| Benzaldehyde | C6H5CHO | Pure aldehyde without ketone functionality |
| 4-Hydroxyacetophenone | C6H4(OH)COCH3 | Hydroxyl substitution increases polarity |
| 2-Acetylphenol | C6H4(OH)COCH3 | Hydroxyl group at ortho position |
4-Acetylbenzaldehyde is unique due to its combination of both aldehyde and ketone functionalities at the para position on the benzene ring, which influences its reactivity and biological activity compared to these similar compounds.








